Lipophilicity (XLogP3-AA) Differentiation: N4-Methyl Target vs. N4-Ethyl, N4-Propyl, and N4-Isopropyl Analogs
The N4-methyl analog (target compound) has a computed XLogP3-AA of 2.5, which is 0.4 log units lower than the N4-ethyl analog (XLogP3-AA = 2.9), 0.9 log units lower than the N4-propyl analog (XLogP3-AA = 3.4), and 0.8 log units lower than the N4-isopropyl analog (XLogP3-AA = 3.3) [1]. This places the target compound closer to the optimal lipophilicity range for oral drug-like space (LogP 1–3), while its higher homologs begin to exceed this range, potentially increasing non-specific protein binding, reducing aqueous solubility, and elevating metabolic clearance risk [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | N4-ethyl analog: 2.9; N4-propyl analog: 3.4; N4-isopropyl analog: 3.3 |
| Quantified Difference | ΔLogP = -0.4 (vs. ethyl), -0.9 (vs. propyl), -0.8 (vs. isopropyl) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
Lower lipophilicity within the drug-like range (LogP 1–3) correlates with improved aqueous solubility and reduced promiscuous off-target binding, making the target compound preferable for primary screening campaigns seeking lead-like starting points.
- [1] PubChem Compound Summary: CID 5013939 (target, XLogP3-AA=2.5); CID 4047335 (4-ethyl, XLogP3-AA=2.9); CID 25219012 (4-propyl, XLogP3-AA=3.4); CID 25219013 (4-isopropyl, XLogP3-AA=3.3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
